molecular formula C14H13NO3 B12986824 3-(2,3-Dimethoxybenzoyl)pyridine CAS No. 1187165-41-8

3-(2,3-Dimethoxybenzoyl)pyridine

Cat. No.: B12986824
CAS No.: 1187165-41-8
M. Wt: 243.26 g/mol
InChI Key: YPCWMPZCJAATLH-UHFFFAOYSA-N
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Description

(2,3-Dimethoxyphenyl)(pyridin-3-yl)methanone is an organic compound that features a methanone group bonded to both a 2,3-dimethoxyphenyl and a pyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethoxyphenyl)(pyridin-3-yl)methanone typically involves the reaction of 2,3-dimethoxybenzaldehyde with pyridin-3-ylmethanone under basic conditions. One common method includes the use of a base such as sodium hydroxide in an ethanol solvent, which facilitates the condensation reaction to form the desired product .

Industrial Production Methods: In an industrial setting, the production of (2,3-Dimethoxyphenyl)(pyridin-3-yl)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts such as copper can improve the efficiency of the reaction .

Types of Reactions:

    Oxidation: (2,3-Dimethoxyphenyl)(pyridin-3-yl)methanone can undergo oxidation reactions, particularly at the methanone group, to form corresponding carboxylic acids.

    Reduction: Reduction of the methanone group can yield the corresponding alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2,3-Dimethoxyphenyl)(pyridin-3-yl)methanone largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The methanone group can form hydrogen bonds or coordinate with metal ions, influencing biological pathways .

Comparison with Similar Compounds

  • (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanone
  • (2,3-Dimethoxyphenyl)(pyridin-2-yl)methanone
  • (2,3-Dimethoxyphenyl)(pyridin-4-yl)methanone

Uniqueness: (2,3-Dimethoxyphenyl)(pyridin-3-yl)methanone is unique due to the specific positioning of the methoxy groups on the phenyl ring and the pyridin-3-yl group. This configuration can influence its reactivity and interaction with biological targets, making it distinct from its analogs .

Properties

CAS No.

1187165-41-8

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

(2,3-dimethoxyphenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C14H13NO3/c1-17-12-7-3-6-11(14(12)18-2)13(16)10-5-4-8-15-9-10/h3-9H,1-2H3

InChI Key

YPCWMPZCJAATLH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)C2=CN=CC=C2

Origin of Product

United States

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